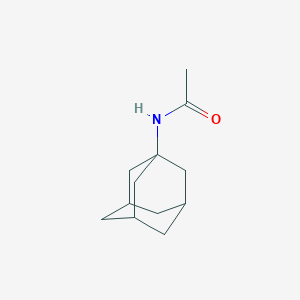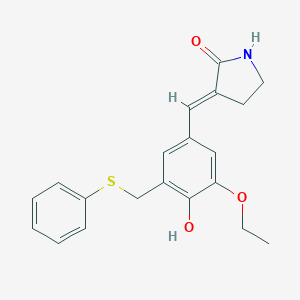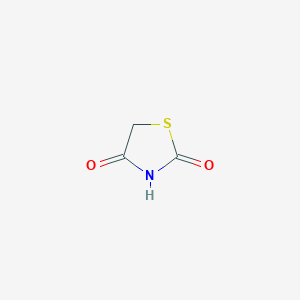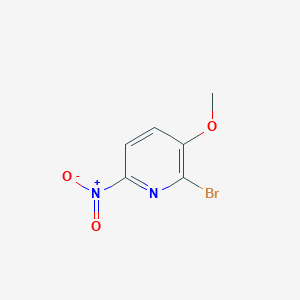
2-Bromo-3-methoxy-6-nitropyridine
Übersicht
Beschreibung
2-Bromo-3-methoxy-6-nitropyridine is a chemical compound with the CAS Number: 76066-07-4 and a linear formula of C6H5BrN2O3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxy-6-nitropyridine is represented by the InChI Code: 1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 . The molecular weight of this compound is 233.02 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-3-methoxy-6-nitropyridine are not available, it’s worth noting that similar compounds are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
2-Bromo-3-methoxy-6-nitropyridine is a solid at room temperature . It has a molecular weight of 233.02 . The compound has an InChI Code of 1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Bromo-3-methoxy-6-nitropyridine is often used as a starting material in various chemical reactions due to its unique structure and reactivity . It can participate in a variety of chemical transformations, making it a versatile compound in synthetic chemistry .
Preparation of Biaryls
This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This reaction is a key step in the synthesis of many biologically active compounds .
Synthesis of Nitropyridines
2-Bromo-3-methoxy-6-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals .
Synthesis of 2-Substituted-5-Nitropyridines
From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . These compounds have a wide range of applications in medicinal chemistry .
Substitution Reactions
3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This allows for the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .
Pharmaceutical Intermediate
2-Bromo-3-methoxy-6-nitropyridine is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that nitropyridines, a class of compounds to which 2-bromo-3-methoxy-6-nitropyridine belongs, are often used in organic synthesis and medicinal chemistry due to their reactivity and potential for further functionalization .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including reduction, substitution, and coupling reactions . For instance, nitropyridines can participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic synthesis .
Result of Action
As a nitropyridine derivative, it may exhibit reactivity that could potentially be harnessed for various applications in organic synthesis and medicinal chemistry .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxy-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507098 | |
| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methoxy-6-nitropyridine | |
CAS RN |
76066-07-4 | |
| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
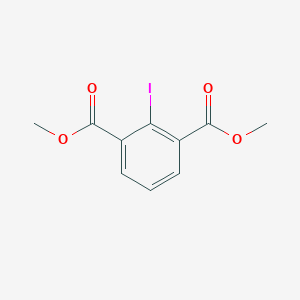
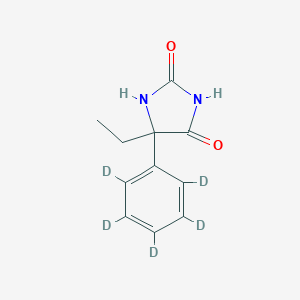
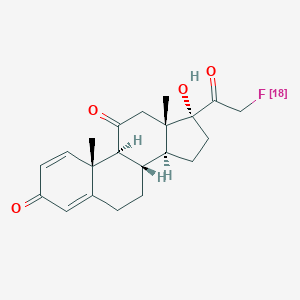
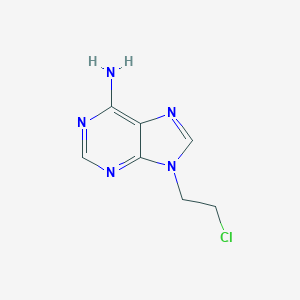

![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
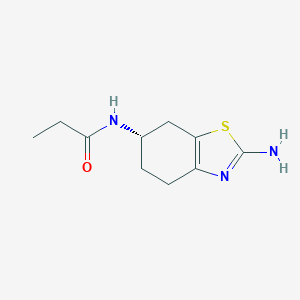
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
